BIO-1211 is a synthetic peptide-based molecule designed to selectively inhibit the integrin α4β1. Integrins are transmembrane receptors that facilitate cell-to-cell and cell-to-extracellular matrix adhesion. The α4β1 integrin, found on the surface of leukocytes, plays a crucial role in inflammatory responses by mediating leukocyte adhesion and migration to sites of inflammation. [, ] BIO-1211 acts as an antagonist by competitively binding to α4β1, thus blocking its interaction with its natural ligands, such as vascular cell adhesion molecule 1 (VCAM-1) and fibronectin. [, ] This inhibition disrupts leukocyte trafficking and reduces inflammatory responses.
BIO 1211 is classified as a small molecule drug candidate. It is synthesized for research purposes, particularly in the context of immunology and cancer biology, where it plays a role in modulating immune responses and tumor cell interactions with the extracellular matrix . The compound's mechanism of action involves blocking the binding of ligands to α4β1 integrin, thereby influencing cellular adhesion and migration.
The synthesis of BIO 1211 typically involves multi-step organic reactions that include:
The synthesis process may involve:
BIO 1211 has a complex molecular structure that includes various functional groups contributing to its biological activity. The precise three-dimensional arrangement is crucial for its interaction with the α4β1 integrin.
While specific structural data such as bond lengths and angles are not provided in the available literature, computational models may be used to predict its conformation and binding interactions. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be employed for detailed structural elucidation in future studies.
BIO 1211 primarily participates in:
The effectiveness of BIO 1211 can be evaluated using:
BIO 1211 functions by binding to the activated form of α4β1 integrin, preventing its interaction with vascular cell adhesion molecule-1 (VCAM-1) and other ligands. This blockade inhibits downstream signaling pathways that promote cell adhesion and migration.
Research indicates that the inhibition leads to reduced inflammatory responses and altered immune cell trafficking, which may have therapeutic implications in conditions like multiple sclerosis and certain cancers .
BIO 1211 is typically characterized by:
Key chemical properties include:
BIO 1211 has significant applications in scientific research, particularly in:
BIO-1211 is a highly selective, orally active small-molecule antagonist of α4β1 integrin (Very Late Antigen-4, VLA-4), with half-maximal inhibitory concentration (IC50) values of 4 nM for α4β1 and 2 μM for α4β7, demonstrating >500-fold selectivity for α4β1 over related integrins (α1β1, α5β1, α6β1, αLβ2, αIIbβ3; IC50 >100 μM) [1] [2] [5]. This specificity underpins its role in disrupting leukocyte adhesion and migration. VLA-4 mediates firm adhesion of immune cells to vascular cell adhesion molecule-1 (VCAM-1) and fibronectin within inflamed endothelia, a critical step in inflammatory cascade initiation. In the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, BIO-1211 (5–10 mg/kg, oral administration every other day) significantly reduced CNS infiltration of CD11b+ monocytes/microglia and CD45+ leukocytes, correlating with attenuated clinical disease scores [4] [5]. Mechanistically, this reduced trafficking coincided with decreased expression of pro-inflammatory cytokines (TNF-α, IL-17, IFN-γ) in neural tissues, confirming VLA-4 blockade interrupts both cellular recruitment and inflammatory amplification [4].
Table 1: Key Adhesion Molecules Modulated by BIO-1211
Target Integrin | Ligand Blocked | Biological Consequence | Experimental Evidence |
---|---|---|---|
α4β1 (VLA-4) | VCAM-1, Fibronectin | Inhibition of leukocyte firm adhesion | Reduced CD11b+/CD45+ cell infiltration in EAE mice [4] [5] |
α4β7 | MAdCAM-1 | Minimal inhibition | 500-fold lower potency vs. α4β1 (IC50 = 2 μM) [1] |
Other integrins (α1β1, α5β1, α6β1) | Collagen, Fibronectin, Laminin | No significant activity | IC50 >100 μM in K562 cell adhesion assays [1] |
Integrins exist in equilibrium between low-affinity (bent) and high-affinity (extended) conformations. BIO-1211 exhibits allosteric antagonist properties by preferentially engaging the activated state of α4β1 integrin, with a dissociation constant (KD) of 70 pM – approximately 200-fold tighter than its binding to the inactive conformation [2] [9]. This binding stabilizes or induces an inactive integrin conformation, thereby reducing ligand affinity. Unlike competitive antagonists occupying the ligand-binding pocket directly, allosteric modulators like BIO-1211 induce long-range conformational changes that propagate from the ligand-binding site (located at the α/β subunit interface) to distal regulatory domains (e.g., the β1 subunit cytoplasmic tail). Computational studies suggest this communication occurs via tertiary and quaternary motion networks within the integrin heterodimer. Cyclic connectivity among rigid-body domains and rearranging residue clusters enables effector-induced structural shifts that globally suppress ligand-binding capacity [3] [8] [9].
Table 2: Allosteric Effects of BIO-1211 on α4β1 Integrin
Parameter | Effect of BIO-1211 | Technical Validation |
---|---|---|
Ligand Binding Affinity (Kd) | Decreases affinity by ~100-fold | Flow cytometry with LDV-FITC probe [3] |
Activated State Selectivity | 200-fold higher affinity vs. inactive state (KD = 70 pM) | Scintillation Proximity Assay (SPA) [2] [9] |
Conformational State Stabilization | Favors closed/inactive conformation | Prevention of LIBS epitope exposure (HUTS-21 antibody) [3] |
BIO-1211's efficacy hinges on its differential binding kinetics to activated versus resting integrins. In activated α4β1 (e.g., on cytokine-stimulated lymphocytes), BIO-1211 binds with sub-nanomolar affinity (IC50 = 0.13–4.8 nM in Jurkat cell assays using [125I]VCAM-Ig or [125I]-FN displacement) [1] [9]. This high affinity arises from its optimized interaction with the integrin's active-site metal ion-dependent adhesion site (MIDAS) and adjacent specificity pockets. Structural studies of related α4β1 antagonists reveal that BIO-1211's core pharmacophore – featuring the MPUPA-LDVP motif – engages a hydrophobic pocket near the MIDAS domain in the β1 subunit while coordinating the MIDAS Mg2+ ion via its carboxylate group [9]. Conversely, in the inactive conformation, this binding pocket is occluded or misaligned, drastically reducing BIO-1211's association rate and overall affinity. This conformational selectivity allows targeted inhibition of pathologically activated leukocytes (e.g., in inflamed tissues) while sparing cells with resting integrins in circulation [2] [9].
BIO-1211 functions as a competitive antagonist by sterically blocking the binding sites for endogenous ligands VCAM-1 and fibronectin on α4β1 integrin. Its molecular design incorporates key pharmacophores mimicking the natural integrin-recognition motifs:
In cell adhesion assays, BIO-1211 inhibits Jurkat cell binding to both VCAM-1 and the CS-1 splice region of fibronectin, with IC50 values in the low nanomolar range (0.13–4.8 nM) [1] [9]. This dual antagonism is functionally significant, as VCAM-1 mediates tethering to endothelia, while fibronectin binding supports sustained extravasation and tissue retention. Retro-inverso peptide analogs (e.g., BnCO-isoAsp-β-Pro-AMPUMP) designed based on BIO-1211's pharmacophore confirm the critical role of stereochemistry and carboxylate positioning for effective displacement of natural ligands [9].
Table 3: Competitive Binding Profile of BIO-1211
Ligand Displaced | Assay System | Inhibitory Potency (IC50) | Molecular Basis |
---|---|---|---|
VCAM-1 | Human Jurkat cells / [125I]VCAM-Ig | 0.13 nM | High-affinity blockade of LDV-binding cleft [1] |
Fibronectin (FN CS-1) | Human Jurkat cells / [125I]-FN | 4.8 nM | Disruption of synergy site interactions [9] |
MAdCAM-1 (α4β7 ligand) | Cell adhesion assays | 2 μM (Weak inhibition) | Lack of complementary electrostatic interactions [1] |
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3